Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals . This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings.
Preparation Methods
The synthesis of Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions . One common synthetic route includes the reaction of ethyl acetoacetate with an appropriate aldehyde and urea in the presence of a catalyst such as p-toluenesulfonic acid in ethanol . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes.
Biological Activity
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS No. 1506387-29-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H12N2O3, with a molar mass of 220.22 g/mol. The predicted density is approximately 1.247 g/cm³, and it has a pKa value of about 11.70, indicating its basic nature .
Property | Value |
---|---|
Molecular Formula | C11H12N2O3 |
Molar Mass | 220.22 g/mol |
Density | 1.247 g/cm³ |
pKa | 11.70 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro assays indicated that this compound can enhance caspase-3 activity significantly, suggesting a mechanism involving the activation of apoptotic pathways .
Case Study:
A study conducted on the compound's effects on MDA-MB-231 cells revealed that at a concentration of 10 µM, it increased caspase-3 activity by approximately 1.5 times compared to controls, indicating a potent pro-apoptotic effect .
The proposed mechanism of action for this compound involves its interaction with microtubules. The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis .
Pharmacological Studies
A pharmacological evaluation of related benzimidazole derivatives has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The structural motifs present in Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives contribute to their biological efficacy .
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells |
Microtubule Dynamics | Disrupts microtubule assembly |
Enzymatic Activity | Potential roles in enzymatic processes |
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 3-methyl-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-10(14)7-5-4-6-8-9(7)13(2)11(15)12-8/h4-6H,3H2,1-2H3,(H,12,15) |
InChI Key |
NVGILEYAGPATHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2C |
Origin of Product |
United States |
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